3-Bromo-4,5-dimethylthiophene-2-carbaldehyde

Description

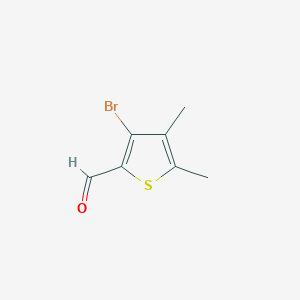

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde is a brominated thiophene derivative featuring a carbaldehyde group at position 2, a bromine substituent at position 3, and methyl groups at positions 4 and 3. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group.

Properties

IUPAC Name |

3-bromo-4,5-dimethylthiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-4-5(2)10-6(3-9)7(4)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIAIGKFRKGQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde typically involves the bromination of 4,5-dimethylthiophene followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as Vilsmeier-Haack reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4,5-dimethylthiophene-2-carbaldehyde is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: Researchers use this compound to study its interactions with biological molecules and its potential biological activities.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dimethylthiophene-2-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations :

- Substituent Positioning : The bromine position (C3 vs. C4) and methyl group count significantly influence steric and electronic profiles. For example, 4-Bromo-5-methylthiophene-2-carbaldehyde lacks the C4 methyl group present in the target compound, reducing steric hindrance.

- Melting Points : Compounds with extended aromatic systems (e.g., compound 6a in ) exhibit higher melting points (>140°C) due to enhanced intermolecular π-π stacking.

Spectroscopic and Reactivity Comparisons

Infrared (IR) Spectroscopy

- Aldehyde Stretch : All carbaldehyde-containing analogs exhibit a strong C=O stretch near 1670–1680 cm⁻¹ (e.g., 1672 cm⁻¹ in compound 3 ).

- Thiophene Ring Vibrations : Bromine and methyl substituents alter ring vibrations. For example, compound 3 shows peaks at 730 cm⁻¹ (C-Br bend) and 1449 cm⁻¹ (C-H bending in methyl groups).

Nuclear Magnetic Resonance (NMR)

- Aldehyde Proton : Resonates as a singlet near δ 9.8–10.0 ppm in ¹H-NMR (e.g., δ 9.82 in compound 3 ).

- Aromatic Protons : Bromine’s electron-withdrawing effect deshields adjacent protons. For instance, in compound 3 , the C3 proton (δ 7.65) is more deshielded than the C5 proton (δ 7.09) due to bromine’s proximity.

Reactivity

- Bromine as a Leaving Group : The bromine in this compound facilitates cross-coupling reactions, similar to compound 3 in , which undergoes Suzuki coupling with aryl boronic acids .

- Steric Effects : The dual methyl groups at C4 and C5 may hinder nucleophilic attack at C3 compared to 4-Bromo-5-methylthiophene-2-carbaldehyde .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-bromo-4,5-dimethylthiophene-2-carbaldehyde, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves bromination of a pre-functionalized thiophene precursor. For example, bromination of 4,5-dimethylthiophene-2-carbaldehyde using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in a polar aprotic solvent (e.g., chloroform or acetic acid) ensures regioselectivity at the 3-position . Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize di-brominated byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the monobrominated product in >85% yield .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H NMR confirms the aldehyde proton as a singlet (~9.8–10.2 ppm) and methyl groups as singlets (2.3–2.5 ppm). C NMR identifies the aldehyde carbon (~190 ppm) and bromine-induced deshielding at C3 .

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 205–207 (M⁺, isotopic pattern confirms bromine) .

- IR Spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and C-Br (~550 cm⁻¹) validate functional groups .

Basic: How does the reactivity of the aldehyde group in this compound compare to other thiophene carbaldehydes?

Answer:

The electron-withdrawing bromine and methyl groups at positions 3, 4, and 5 reduce electron density on the thiophene ring, enhancing the electrophilicity of the aldehyde. This increases susceptibility to nucleophilic additions (e.g., Grignard reactions) compared to unsubstituted thiophene-2-carbaldehydes. However, steric hindrance from methyl groups may slow reactions requiring planar transition states (e.g., aldol condensations) .

Advanced: How can SHELX software be applied to resolve crystallographic ambiguities in derivatives of this compound?

Answer:

SHELXL is ideal for refining crystal structures of halogenated thiophenes due to its robust handling of heavy atoms (e.g., bromine). For example:

- Twinned Data : Use the TWIN/BASF commands to model twinning in crystals with pseudo-symmetry .

- Disorder Modeling : Apply PART/SUMP constraints to resolve methyl group disorder in the thiophene ring .

- Validation : Cross-check using R-factor convergence (<5%) and Hirshfeld surface analysis to validate hydrogen bonding patterns .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitution reactions of this compound?

Answer:

The bromine at C3 directs incoming electrophiles to the electron-deficient C5 position via resonance and inductive effects. Computational studies (DFT) show a lower activation energy for C5 substitution due to stabilization by bromine’s σ-withdrawing effect. Experimental data (e.g., nitration at C5) align with Fukui reactivity indices .

Advanced: How can structural modifications to this compound improve its bioactivity in medicinal chemistry?

Answer:

- Substitution Patterns : Introducing electron-donating groups (e.g., -NH₂) at C2 increases binding affinity to kinase targets by enhancing π-stacking interactions .

- Hybrid Derivatives : Coupling the aldehyde to hydrazide moieties (via Schiff base formation) enhances antimicrobial activity, as shown in analogs with MIC values <5 µg/mL against S. aureus .

- SAR Studies : Comparative assays against 4,5-dimethylthiophene-2-carbaldehyde (lacking bromine) reveal bromine’s role in improving membrane permeability .

Advanced: How should researchers resolve contradictions in 13^{13}13C NMR data for brominated thiophene derivatives?

Answer:

Discrepancies often arise from solvent effects or dynamic processes. Strategies include:

- Variable Temperature NMR : Identify rotameric equilibria (e.g., aldehyde group rotation) causing signal splitting .

- Cross-Validation : Compare with calculated chemical shifts (GIAO-DFT) to confirm assignments .

- Decoupling Experiments : Use DEPT-135 to distinguish CH₃ (positive phase) from quaternary carbons .

Advanced: What computational methods predict the electronic properties of this compound for materials science applications?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (~3.2 eV), indicating semiconductor potential .

- TD-DFT : Simulate UV-Vis spectra (λmax ~320 nm) to correlate with experimental absorbance for OLED applications .

- Charge-Transport Modeling : Use Marcus theory to estimate hole mobility (µh ~0.02 cm²/Vs), comparable to polycyclic aromatic hydrocarbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.